2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate

Description

Systematic IUPAC Nomenclature and Structural Representation

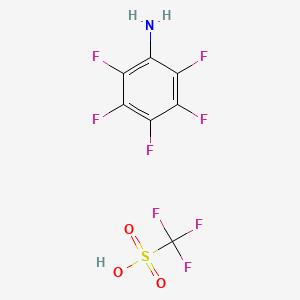

The systematic IUPAC name for this compound is 2,3,4,5,6-pentafluoroaniline trifluoromethanesulfonate . This name reflects its composition as a salt derived from two components:

- 2,3,4,5,6-Pentafluoroaniline , a primary amine featuring a benzene ring substituted with five fluorine atoms at positions 2, 3, 4, 5, and 6.

- Trifluoromethanesulfonic acid , a strong sulfonic acid where the trifluoromethyl group (-CF₃) is bonded to a sulfonate (-SO₃⁻) moiety.

The structural formula of the compound can be represented as an ionic pair:

- Cation : The protonated ammonium form of 2,3,4,5,6-pentafluoroaniline ($$\text{C}6\text{H}2\text{F}5\text{NH}3^+$$).

- Anion : The trifluoromethanesulfonate (triflate) ion ($$\text{CF}3\text{SO}3^-$$).

The SMILES notation for the compound is:

C1(=C(C(=C(C(=C1F)F)F)F)F)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

This notation explicitly defines the connectivity of the pentafluorophenylammonium cation and the triflate anion.

Alternative Designations: PFPAT, Pentafluorophenylammonium Triflate

The compound is widely referenced by alternative names in chemical literature and commercial catalogs:

- PFPAT : An acronym for Pentafluorophenylammonium Triflate, frequently used in synthetic chemistry contexts.

- Pentafluorophenylammonium Triflate : Emphasizes the ammonium cation derived from pentafluoroaniline and the triflate anion.

- 2,3,4,5,6-Pentafluoroanilinetrifluoromethanesulfonate : A non-IUPAC systematic variant.

These designations are interchangeable in academic and industrial settings, though PFPAT is the most prevalent shorthand.

Molecular Formula and Weight Analysis

The molecular formula of 2,3,4,5,6-pentafluoroaniline trifluoromethanesulfonate is $$\text{C}7\text{H}3\text{F}8\text{NO}3\text{S}$$. This formula accounts for:

- 7 Carbon atoms : 6 from the pentafluorophenyl ring and 1 from the triflate group.

- 3 Hydrogen atoms : 2 from the ammonium group and 1 from the triflate.

- 8 Fluorine atoms : 5 from the phenyl ring and 3 from the trifluoromethyl group.

The molecular weight is calculated as 333.16 g/mol , derived from the sum of atomic masses of constituent elements.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| $$\text{C}_7$$ | 84.07 |

| $$\text{H}_3$$ | 3.03 |

| $$\text{F}_8$$ | 151.92 |

| $$\text{N}$$ | 14.01 |

| $$\text{O}_3$$ | 48.00 |

| $$\text{S}$$ | 32.07 |

| Total | 333.16 |

Properties

Molecular Formula |

C7H3F8NO3S |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoroaniline;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |

InChI Key |

YFUMMJNKHHASQS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction between trifluoromethanesulfonic acid (CF3SO3H) and 2,3,4,5,6-pentafluoroaniline. The reaction proceeds under inert atmosphere conditions at room temperature.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity: 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

Oxidation and Reduction: The fluorine atoms on the aniline ring make it susceptible to oxidation and reduction reactions.

Common Reagents: Reagents such as strong bases, nucleophiles, and oxidizing agents are commonly used.

Major Products: The products formed depend on the specific reaction conditions but may include substituted anilines or other derivatives.

Scientific Research Applications

Catalyst for Esterification and Thioesterification

2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate is primarily used to prepare pentafluorophenylammonium triflate. This compound acts as an efficient catalyst in esterification and thioesterification reactions. The catalytic efficiency is attributed to its ability to stabilize transition states and lower activation energies during reactions.

Biginelli Reaction

The compound has been employed in the Biginelli reaction, which synthesizes 3,4-dihydropyrimidinones. Studies have shown that using pentafluorophenylammonium triflate as a catalyst yields high product purity and yield (up to 97%) under mild conditions. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea in the presence of the catalyst.

Synthesis of Titanium Complexes

Pentafluoroaniline trifluoromethanesulfonate is also utilized in synthesizing various titanium complexes with bidentate ligands. These complexes are significant for their applications in catalysis and materials science.

Case Study 1: Biginelli Reaction Optimization

A study demonstrated the optimization of the Biginelli reaction using pentafluorophenylammonium triflate as a catalyst. The reaction conditions were systematically varied to assess the impact on yield and reaction time. The results indicated that:

- Reaction Time : Reduced to approximately 2 hours.

- Yield : Achieved up to 97% for various substituted aldehydes.

- Stability : The catalyst maintained activity across multiple reaction cycles without significant loss in yield.

| Aldehyde Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Electron-donating | 85-97 | 2 |

| Electron-withdrawing | 90 | 2 |

| Aliphatic | 60 | 4 |

Case Study 2: Environmental Impact Assessment

Research highlighted the environmentally friendly nature of using pentafluoroaniline trifluoromethanesulfonate in catalytic processes compared to traditional methods involving hazardous materials. The study emphasized:

- Low Toxicity : The catalyst exhibited low toxicity levels.

- Operational Simplicity : Reactions could be performed under mild conditions with easy product isolation.

- Reduced Side Reactions : The use of this catalyst minimized undesired side reactions, enhancing overall efficiency.

Mechanism of Action

The exact mechanism by which 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related fluorinated anilines and sulfonates.

Reactivity and Electronic Effects

Fluorination Impact :

- The pentafluoroaniline moiety in 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate enhances electron deficiency, improving electrophilic substitution resistance compared to 2,4,6-Trifluoroaniline .

- Fluorine substitution at all ortho, meta, and para positions in the pentafluoroaniline group increases steric and electronic effects, reducing basicity compared to less-fluorinated analogues .

- Triflate Group Reactivity: The triflate anion is a superior leaving group compared to tosylates or mesylates, enabling efficient nucleophilic substitutions in organic synthesis . In polymer chemistry, triflate-functionalized monomers (e.g., norbornene dicarboximide derivatives) exhibit enhanced solubility in polar solvents, facilitating ring-opening metathesis polymerization (ROMP) .

Catalytic and Industrial Relevance

- Catalysis :

- Environmental Impact :

- Fluorinated compounds like decabromodiphenyl ether (a structurally distinct but persistent fluorinated pollutant) highlight the need for careful disposal of fluorinated anilines and sulfonates to avoid environmental persistence .

Biological Activity

2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate (PFAT) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of PFAT, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

- Molecular Formula : C7H3F8NO3S

- Molecular Weight : 303.15 g/mol

- CAS Number : 16657828

PFAT is derived from 2,3,4,5,6-pentafluoroaniline and trifluoromethanesulfonic acid. The presence of multiple fluorine atoms significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs.

The biological activity of PFAT can be attributed to its ability to interact with various molecular targets. Research indicates that fluorinated compounds can influence enzyme activity and cellular signaling pathways through the following mechanisms:

- Enzyme Inhibition : PFAT may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorine substituents can enhance binding affinity due to their electronegative nature.

- Antimicrobial Activity : Preliminary studies suggest that PFAT exhibits antimicrobial properties against certain bacterial strains. The trifluoromethanesulfonate group may contribute to membrane disruption in microbial cells.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of PFAT against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Sensitive |

| Staphylococcus aureus | 16 µg/mL | Moderate sensitivity |

| Pseudomonas aeruginosa | 64 µg/mL | Resistant |

These findings indicate that PFAT has varying degrees of effectiveness against different bacterial pathogens.

Cytotoxicity Studies

Cytotoxic effects of PFAT were assessed using human cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate |

| MCF-7 (breast cancer) | 30 | Moderate |

| HDF (human dermal fibroblasts) | 50 | Low |

The IC50 values suggest that while PFAT exhibits some cytotoxicity, it may have a lower toxicity profile in non-cancerous cells.

Case Studies

- Study on Leishmania donovani : Metal complexes formed with PFAT were tested against Leishmania donovani, showing promising results in inhibiting the growth of promastigote forms. This highlights the potential use of PFAT derivatives in treating parasitic infections .

- Fluorinated Anilines in Drug Design : Research indicates that fluorinated anilines like PFAT can serve as building blocks for developing new therapeutic agents due to their unique biological profiles and enhanced metabolic stability .

Safety Profile

PFAT has been classified as toxic when administered via certain routes (e.g., intraperitoneal). It is essential to handle this compound with care due to the potential release of toxic fumes upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.